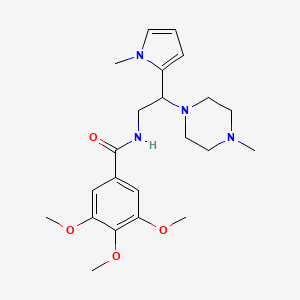![molecular formula C22H22N4 B2457998 N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890619-81-5](/img/structure/B2457998.png)
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
While specific synthesis information for this compound is not available, benzimidazole briged pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for cytotoxic potential .Scientific Research Applications
Antitumor and Antimicrobial Activities
Compounds derived from enaminones, including those related to the pyrazolo[1,5-a]pyrimidine scaffold, have been synthesized and evaluated for their cytotoxic and antimicrobial effects. These compounds demonstrated inhibitory effects comparable to standard treatments against certain cancer cell lines and showed potential in antimicrobial applications (S. Riyadh, 2011).
Cognitive Impairment Treatment
A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was designed, synthesized, and studied for their potential in treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. One specific compound, identified through systematic optimizations, demonstrated significant potency and selectivity as a phosphodiesterase 1 (PDE1) inhibitor and is currently in Phase I clinical development for multiple indications, including cognitive impairments in schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Inhibitors of Phosphodiesterase
A series of 6-phenylpyrazolo[3,4-d]pyrimidones were synthesized and evaluated for their specificity as inhibitors of cGMP-specific phosphodiesterase (type V). These compounds showed promising enzymatic and cellular activity, alongside in vivo oral antihypertensive activity, indicating their potential in medical applications (B. Dumaitre & N. Dodic, 1996).
Anticancer and Anti-5-lipoxygenase Agents
Novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating efficacy as anticancer and anti-5-lipoxygenase agents. These compounds were evaluated for their cytotoxic activities against various cancer cell lines, showing promising results and potential for further development as therapeutic agents (A. Rahmouni et al., 2016).
Anti-Influenza Virus Activity
A study described a new route to synthesize benzamide-based 5-aminopyrazoles and their corresponding pyrazolo[1,5-a]pyrimidine derivatives, which showed remarkable activity against the avian influenza virus. These compounds were tested for their antiviral efficacy in vitro, with several demonstrating significant viral reduction (A. Hebishy et al., 2020).
Mechanism of Action
properties
IUPAC Name |
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-3-19-21(18-12-8-5-9-13-18)22-24-16(2)14-20(26(22)25-19)23-15-17-10-6-4-7-11-17/h4-14,23H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZWQQJTUMCGNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


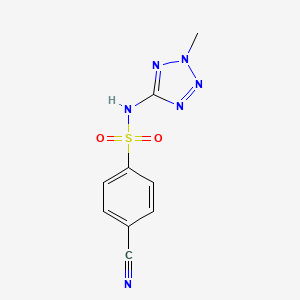
![3-ethyl 6-methyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2457921.png)
![N-tert-butyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2457922.png)
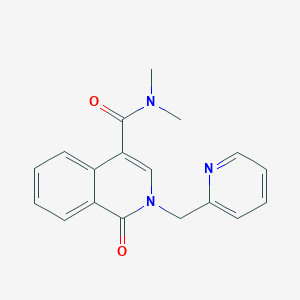
![2-((2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2457925.png)

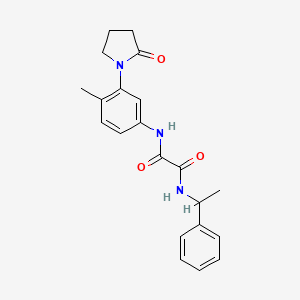

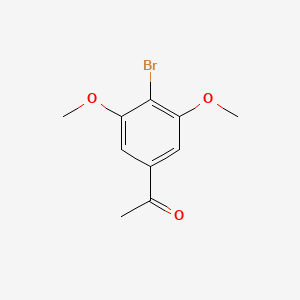
![3-Chloro-4-piperidin-1-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2457933.png)
